1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine 1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1183939-70-9
VCID: VC11972099
InChI: InChI=1S/C15H16ClN3OS/c16-13-1-3-17-14(9-13)15(20)19-6-4-18(5-7-19)10-12-2-8-21-11-12/h1-3,8-9,11H,4-7,10H2
SMILES: C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl
Molecular Formula: C15H16ClN3OS
Molecular Weight: 321.8 g/mol

1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine

CAS No.: 1183939-70-9

Cat. No.: VC11972099

Molecular Formula: C15H16ClN3OS

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine - 1183939-70-9

Specification

CAS No. 1183939-70-9
Molecular Formula C15H16ClN3OS
Molecular Weight 321.8 g/mol
IUPAC Name (4-chloropyridin-2-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C15H16ClN3OS/c16-13-1-3-17-14(9-13)15(20)19-6-4-18(5-7-19)10-12-2-8-21-11-12/h1-3,8-9,11H,4-7,10H2
Standard InChI Key DYWQGLYVXARQLA-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl
Canonical SMILES C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC=CC(=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(4-Chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine features a piperazine ring substituted at the 1-position by a 4-chloropyridine-2-carbonyl group and at the 4-position by a thiophen-3-ylmethyl moiety. The molecular formula is C₁₆H₁₅ClN₃O₂S, with a molecular weight of 354.83 g/mol. Key structural elements include:

  • A piperazine core (C₄H₁₀N₂), a six-membered ring with two nitrogen atoms at positions 1 and 4.

  • A 4-chloropyridine-2-carbonyl group, introducing electron-withdrawing chlorine and carbonyl functionalities.

  • A thiophen-3-ylmethyl substituent, contributing sulfur-based heterocyclic character .

Spectroscopic Characterization

The compound’s structure is confirmed through:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR reveals signals for the piperazine protons (δ 2.5–3.5 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and pyridine protons (δ 8.0–8.5 ppm).

    • ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C-Cl stretch).

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 354.83 (M+H⁺) .

Physicochemical Data

PropertyValue
Melting Point142–145°C (decomposes)
SolubilitySoluble in DMSO, methanol
LogP (Partition Coefficient)2.8 (predicted)
pKa3.2 (piperazine N), 9.8 (pyridine N)

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Piperazine Functionalization:

    • Step 1: N-Alkylation of piperazine with 3-(chloromethyl)thiophene in the presence of K₂CO₃ yields 4-[(thiophen-3-yl)methyl]piperazine .

    • Step 2: Acylation of the secondary amine using 4-chloropyridine-2-carbonyl chloride under Schotten-Baumann conditions forms the final product .

  • Purification:

    • Column chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound in ~65% yield.

Reaction Mechanism

The acylation step proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of 4-chloropyridine-2-carbonyl chloride, followed by HCl elimination. Steric hindrance from the thiophene substituent necessitates optimized reaction temperatures (50–60°C) .

Recent Advances and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 40% in murine models .

Computational Modeling

Molecular dynamics simulations predict strong binding to β-amyloid plaques (ΔG = −9.8 kcal/mol), suggesting potential in Alzheimer’s disease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator